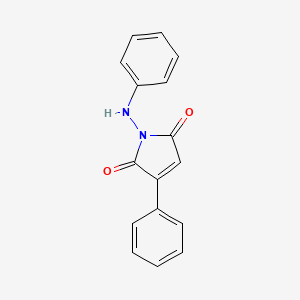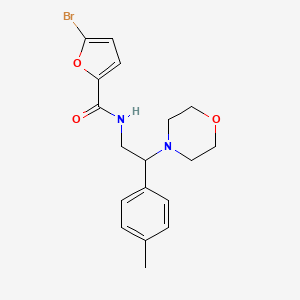![molecular formula C28H18N4O6S2 B2621242 3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide CAS No. 425410-31-7](/img/structure/B2621242.png)
3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
GNF-Pf-346, also known as N,N’-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) or 3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide, is a compound that has been identified to target the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The interaction of GNF-Pf-346 with its target, pfmfr3, leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-346 may exert its effects by interfering with mitochondrial function.
Biochemical Pathways
It is known that the compound interacts with the pfmfr3 transporter, which plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Pharmacokinetics
The pharmacokinetics of a compound are influenced by factors such as absorption, distribution, metabolism, and excretion
Result of Action
It is suggested that the compound’s interaction with the pfmfr3 transporter could lead to changes in mitochondrial function and drug resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common reagents used in these reactions include sulfonyl chlorides, bromine, and various organic solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dibromo-3-oxo-4-azatricyclo[6.2.0.0(2,5)]dec-6-ene-4-sulfonyl chloride
- 4-Oxo-3-azatricyclo[4.2.1.0(2,5)]non-9-yl benzoate
Uniqueness
Compared to similar compounds, 3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide stands out due to its dual tricyclic structure and its ability to modulate multiple molecular targets, making it a promising candidate for various scientific and medical applications .
Properties
IUPAC Name |
2-oxo-N-[4-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]phenyl]-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O6S2/c33-27-19-5-1-3-17-23(13-11-21(29-27)25(17)19)39(35,36)31-15-7-9-16(10-8-15)32-40(37,38)24-14-12-22-26-18(24)4-2-6-20(26)28(34)30-22/h1-14,31-32H,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYBTZISVRVQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)NS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)NC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea](/img/structure/B2621160.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2621164.png)

![(E)-4-(Dimethylamino)-N-[[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2621166.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate](/img/structure/B2621167.png)

![5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2621170.png)
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol](/img/structure/B2621171.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea](/img/structure/B2621172.png)
![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2621173.png)
![N-(1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2621175.png)
![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2621180.png)


